Go6983 - 133053-19-7

Go6983

Catalog Number: EVT-287906
CAS Number: 133053-19-7
Molecular Formula: C26H26N4O3
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione, often referred to as Go6983, is a synthetic organic compound frequently employed in scientific research as a selective inhibitor of protein kinase C (PKC) isoforms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It displays a higher affinity for conventional PKC isoforms (α, βI, βII, and γ) and some novel isoforms (δ and ε), while exhibiting lower potency towards atypical PKC isoforms (ζ and ι/λ). [, , , , , , , ] This selectivity makes Go6983 a valuable tool for dissecting the specific roles of different PKC isoforms in various cellular processes.

Source and Classification

Go 6983 was first reported by Gschwendt et al. in 1996, where it was identified as a broad-spectrum protein kinase C inhibitor. It is classified under small molecule inhibitors and is primarily utilized in laboratory research settings. The compound's unique properties make it a valuable tool in the study of cellular processes regulated by protein kinase C signaling pathways .

Synthesis Analysis

The synthesis of Go 6983 involves several key steps that typically require advanced organic chemistry techniques. While specific synthetic routes can vary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available indole derivatives and other organic compounds.
  2. Reactions: Key reactions may include cyclization, amidation, and functional group modifications to construct the indole-pyrrole backbone characteristic of Go 6983.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity level (≥98%).
  4. Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry to confirm its structure.

The detailed parameters for each step can vary based on the specific laboratory protocols employed.

Molecular Structure Analysis

Go 6983 features a complex molecular structure that includes multiple aromatic rings and nitrogen-containing heterocycles. The structure can be represented as follows:

  • Chemical Structure:
    • SMILES: CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54
    • InChI Key: LLJJDLHGZUOMQP-UHFFFAOYSA-N

The presence of multiple functional groups contributes to its biological activity, particularly in inhibiting protein kinase C activity across different isoforms .

Chemical Reactions Analysis

Go 6983 participates in several chemical reactions primarily related to its role as a kinase inhibitor:

  1. Inhibition of Protein Kinase C: Go 6983 exhibits varying inhibitory potency across different isoforms of protein kinase C with IC50 values as follows:
    • PKCα: 7 nM
    • PKCβ: 7 nM
    • PKCγ: 6 nM
    • PKCδ: 10 nM
    • PKCμ: 20 µM
  2. Cellular Assays: In vitro studies have demonstrated that Go 6983 can modulate cellular processes such as cell proliferation and apoptosis by inhibiting the phosphorylation of specific substrates involved in signaling pathways.
  3. Biological Effects: The compound has been shown to suppress tumor necrosis factor-alpha production and enhance Akt phosphorylation, which are critical pathways in inflammation and cancer biology .
Mechanism of Action

The mechanism of action of Go 6983 primarily involves its ability to inhibit protein kinase C activity, which plays a crucial role in various cellular signaling pathways:

  • Selectivity: Go 6983 selectively inhibits the aforementioned isoforms of protein kinase C, leading to downstream effects on cellular processes such as growth, differentiation, and survival.
  • Reversible Inhibition: Studies indicate that the inhibition exerted by Go 6983 is reversible, making it suitable for experimental applications where temporary modulation of signaling pathways is desired.
  • Impact on Cell Survival: In cancer cell lines such as MCF-7, treatment with Go 6983 has been associated with reduced cell survival through mechanisms involving down-regulation of specific protein kinase C isoforms .
Physical and Chemical Properties Analysis

The physical and chemical properties of Go 6983 are essential for understanding its behavior in biological systems:

  • Solubility: Go 6983 is soluble in dimethyl sulfoxide (DMSO) at concentrations exceeding 50 mM.
  • Storage Conditions: The compound should be stored at -20 °C to maintain stability over time.
  • Purity: It typically exhibits a purity greater than 98%, ensuring reliable results in experimental applications .
Applications

Go 6983 has diverse applications in scientific research:

  1. Cancer Research: Its role as a protein kinase C inhibitor makes it valuable for studying cancer cell signaling pathways and potential therapeutic interventions.
  2. Cardiovascular Studies: Research indicates that Go 6983 possesses cardioprotective properties, particularly in models of myocardial ischemia/reperfusion injury.
  3. Stem Cell Research: The compound has been utilized to optimize the growth and viability of naive human pluripotent stem cells, enhancing their application in regenerative medicine .
  4. Inflammation Studies: By modulating tumor necrosis factor-alpha production, Go 6983 serves as a tool for investigating inflammatory responses.
Mechanisms of Protein Kinase C (PKC) Isoform-Specific Inhibition

Structural Determinants of PKCα/β/γ/δ Isoform Selectivity

Go 6983 achieves its pan-inhibition of conventional (cPKC: α, βI/II, γ) and novel (nPKC: δ) PKC isoforms through precise interactions with conserved and divergent structural elements in the kinase domains. The compound’s bisindolylmaleimide core competes with ATP for binding in the catalytic cleft, with the n-propylamine side chain extending into an adjacent allosteric pocket. This dual binding mode is facilitated by:

  • C1/C2 Domain Interactions: While Go 6983 primarily targets the catalytic domain, its inhibitory potency is influenced by regulatory domain-mediated membrane translocation. Isoforms like PKCδ (IC₅₀ = 10 nM) exhibit higher affinity due to conformational stability in their C1B domains, which exhibit 100-fold greater DAG binding affinity than cPKCs [1] [10].
  • ATP-Binding Site Variations: Subtle differences in the hinge region residues (e.g., Glu500 in PKCδ vs. Leu484 in PKCζ) allow Go 6983 to achieve 6–10 nM IC₅₀ against PKCα/β/γ/δ, versus 60 nM for PKCζ [9] [10]. Molecular dynamics simulations reveal that the inhibitor’s indole rings form van der Waals contacts with hydrophobic residues unique to c/nPKCs [7].

Table 1: Isoform Selectivity Profile of Go 6983

PKC IsoformClassificationIC₅₀ (nM)Structural Determinants
PKCαConventional7Glu492, Leu499 in ATP pocket
PKCβConventional7Similar to PKCα
PKCγConventional6Hydrophobic groove in C-lobe
PKCδNovel10C1B domain affinity; Gly643 flexibility
PKCζAtypical60Disrupted hydrophobic interactions

Differential Inhibition of Conventional vs. Atypical PKC Subtypes

The divergence in Go 6983’s efficacy against conventional/novel versus atypical PKC subtypes stems from fundamental structural and functional differences:

  • Calcium and Lipid Dependencies: cPKCs (α, β, γ) require Ca²⁺ for membrane translocation via their C2 domains. Go 6983 disrupts this by inhibiting phosphatidylserine (PS)-dependent activation, with pre-incubation causing near-complete loss of PKCα/β activity (type I/II isoforms). In contrast, atypical PKCs (ζ, ι/λ) lack Ca²⁺-binding C2 domains and are insensitive to PS-induced inactivation, explaining PKCζ’s reduced susceptibility (IC₅₀ = 60 nM) [3] [6].
  • DAG Responsiveness: nPKCs (δ, ε, θ) are DAG-sensitive but Ca²⁺-independent. Go 6983’s inhibition of PKCδ (IC₅₀ = 10 nM) involves competitive displacement of DAG from the C1A domain, a mechanism validated by its blockade of phorbol ester-induced translocation [1] [10]. Atypical PKCs, however, possess non-canonical C1 domains that bind anionic phospholipids but not DAG, rendering them resistant to classical inhibitors [4].
  • Pseudosubstrate Regulation: All PKCs autoinhibit via pseudosubstrate sequences. Go 6983 stabilizes a closed conformation in c/nPKCs where the pseudosubstrate occludes the substrate-binding cavity, a state not inducible in atypical PKCs due to their distinct regulatory topology [7].

Allosteric vs. ATP-Competitive Inhibition Dynamics

Go 6983 exemplifies a hybrid ("bitopic") inhibitor that merges ATP-competitive and allosteric mechanisms:

  • ATP-Competitive Component: The bisindolylmaleimide core occupies the adenine-binding pocket, directly competing with ATP. Hydrogen bonding with backbone residues (e.g., Val404 in PKCδ) and hydrophobic packing with the gatekeeper residue contribute to sub-10 nM affinity [7] [10].
  • Allosteric Switch Engagement: The n-propylamine side chain protrudes into a hydrophobic pocket adjacent to the ATP site, engaging a conserved "allosteric switch" region (residues K347–D481–F498 in PKCα). This interaction stabilizes a closed kinase conformation where the G-loop and activation loop undergo cation-π interactions (K347–F498), disabling substrate docking. Molecular dynamics simulations confirm this displaces peptide substrates by >80% [7].
  • Conformational Reprogramming: Unlike pure ATP-competitive inhibitors (e.g., staurosporine), Go 6983’s bitopic binding:
  • Suppresses phosphorylation of downstream effectors like MARCKS
  • Induces regulatory domain release, paradoxically promoting PKC membrane translocation despite catalytic inhibition [7] [9]

Table 2: Inhibition Dynamics of Go 6983 vs. Reference Compounds

Mechanistic FeatureGo 6983Go 6976Staurosporine
ATP-CompetitiveYes (IC₅₀ < 10 nM)YesYes
Allosteric Substrate DisplacementYes (via K347–F498 lock)Partial (weak switch engagement)No
PKD InhibitionWeak (IC₅₀ = 20 μM)Strong (IC₅₀ < 100 nM)Moderate
Effect on PKC TranslocationInduces membrane translocationBlocks translocationVariable

Context-Dependent Inhibition in Cellular Systems

Go 6983’s actions extend beyond direct kinase inhibition to modulation of signaling networks:

  • Oxidative Stress Pathways: In endothelial cells, Go 6983 blocks H₂O₂-induced apoptosis by disrupting the PKD–ASK1–JNK axis. The inhibitor prevents PKD phosphorylation at Ser205/208/219/223, abolishing 14-3-3 binding and subsequent ASK1 recruitment—a mechanism absent in TNFα-induced JNK activation [2].
  • Bone Morphogenetic Protein (BMP) Signaling: During BMP-2-driven osteoblast differentiation, Go 6983-insensitive PKC isoforms (e.g., PKCζ) permit Smad activation, while its inhibition of PKCδ blocks PKC-independent PKD activation at Ser916, suppressing JNK/p38 and attenuating alkaline phosphatase expression [5].
  • Therapeutic Implications: The compound’s rapid inhibition of leukocyte superoxide release (90% suppression at 100 nM) and endothelial nitric oxide restoration underpins its efficacy in ischemia-reperfusion models, though dose titration is critical to avoid loss of cardioprotection at high concentrations (>200 nM) [1].

Properties

CAS Number

133053-19-7

Product Name

go 6983

IUPAC Name

3-[1-[3-(dimethylamino)propyl]-5-methoxyindol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C26H26N4O3/c1-29(2)11-6-12-30-15-20(18-13-16(33-3)9-10-22(18)30)24-23(25(31)28-26(24)32)19-14-27-21-8-5-4-7-17(19)21/h4-5,7-10,13-15,27H,6,11-12H2,1-3H3,(H,28,31,32)

InChI Key

LLJJDLHGZUOMQP-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54

Solubility

Soluble in DMSO, not in water

Synonyms

2-(1-(3-dimethylaminopropyl)-5-methoxyindol-3-yl)-3-(1H-indol-3-yl)maleimide
Gö6983
Go 6983
Go-6983
Go6983

Canonical SMILES

CN(C)CCCN1C=C(C2=C1C=CC(=C2)OC)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.